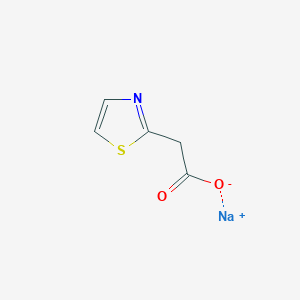

Sodium 2-(1,3-thiazol-2-yl)acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSCGZPMIKVUMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-03-7 | |

| Record name | sodium 2-(1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of Thiazole Acetic Acid Systems

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring and Side Chains

The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the outcome largely dependent on the reaction conditions and the nature of the substituents present. chemicalbook.comnumberanalytics.com

Electrophilic Aromatic Substitution:

Calculations of π-electron density reveal that the C5 position is the most electron-rich, making it the primary site for electrophilic attack, followed by the C4 position. chemicalbook.com The C2 position is the most electron-deficient and generally not susceptible to electrophilic substitution. chemicalbook.compharmaguideline.com

Halogenation: Thiazoles can be halogenated, for instance, with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com Bromination of unsubstituted thiazole in the vapor phase can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in

Nitration: Nitration of the thiazole ring can be accomplished using a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, thiazoles can undergo Friedel-Crafts acylation. numberanalytics.com However, these reactions can sometimes lead to significant decomposition or low yields. acs.org

Mercuration: Thiazole reacts with mercury acetate (B1210297), with a preference for substitution at C5, followed by C4, and then C2. pharmaguideline.com

The presence of an activating group, such as a methyl group, at the C2 position facilitates electrophilic attack at the C5 position even under mild conditions. pharmaguideline.com Conversely, if the C5 position is already substituted, electrophilic attack at other positions is unlikely. pharmaguideline.com

Nucleophilic Aromatic Substitution:

Nucleophilic substitution reactions on the thiazole ring are less common and typically require the presence of a good leaving group. numberanalytics.com The electron-deficient C2 position is the most favorable site for nucleophilic attack. chemicalbook.compharmaguideline.comyoutube.com

SNAr Reactions: Thiazoles bearing a suitable leaving group can participate in nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com

Metal-Catalyzed Nucleophilic Substitution: Certain metal catalysts can facilitate nucleophilic substitution on the thiazole ring. numberanalytics.com

Reaction with Strong Bases: Strong bases like organolithium compounds can deprotonate the C2 position, which can then react with various electrophiles. wikipedia.orgpharmaguideline.com For example, 2-lithiothiazoles can be generated by metal-halogen exchange from 2-bromothiazole. wikipedia.org

Reactions on the Acetic Acid Side Chain:

The acetic acid side chain of sodium 2-(1,3-thiazol-2-yl)acetate offers additional sites for chemical modification. For example, the methyl ester of 2-amino-4-p-chlorophenylthiazole-5-acetic acid undergoes condensation with various aromatic aldehydes to form Schiff bases (anils). nih.gov These Schiff bases can be subsequently reduced to the corresponding amino esters. nih.gov

Interactive Table 1: Reactivity of the Thiazole Ring

| Position | Reactivity Type | Common Reagents | Products |

| C2 | Nucleophilic Substitution | Organolithium compounds, Sodamide | 2-Substituted thiazoles |

| C4 | Electrophilic Substitution (less favorable) | Varies with substrate | 4-Substituted thiazoles |

| C5 | Electrophilic Substitution (most favorable) | NBS, Nitric/Sulfuric Acid, Mercury Acetate | 5-Substituted thiazoles |

Oxidation Pathways of Sulfur and Nitrogen Heteroatoms within the Thiazole Framework

The sulfur and nitrogen atoms within the thiazole ring can be targeted for oxidation, leading to the formation of N-oxides, sulfoxides, and sulfones. wikipedia.org

N-Oxidation: The nitrogen atom can be oxidized to form an aromatic thiazole N-oxide. wikipedia.org A variety of oxidizing agents can be employed, including meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org A particularly efficient method for preparing thiazole N-oxides involves the use of hypofluorous acid prepared from fluorine and water in acetonitrile. wikipedia.orgrsc.org Thiazole N-oxides have proven useful in palladium-catalyzed C-H arylations. wikipedia.org

S-Oxidation: Oxidation can also occur at the sulfur atom, resulting in non-aromatic sulfoxides or sulfones. wikipedia.org For instance, thiazole derivatives can be treated with an excess of m-chloroperbenzoic acid to yield the corresponding thiazole S,S-dioxide. acs.org

The selective oxidation of either the nitrogen or sulfur atom can be influenced by the choice of oxidizing agent and the substitution pattern of the thiazole ring. wikipedia.orgrsc.org

Reduction Reactions and Dihydrothiazole Derivative Formation

The thiazole ring exhibits resistance to many reducing agents. youtube.comslideshare.net However, under specific conditions, it can be reduced.

Catalytic Hydrogenation: The thiazole ring is generally stable towards platinum-catalyzed hydrogenation. pharmaguideline.com

Raney Nickel: Treatment with Raney nickel can lead to the desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.comyoutube.comslideshare.net For example, the reduction of 4-phenylthiazole (B157171) with Raney nickel results in the opening of the ring to form 1-phenylethylamine. slideshare.net

Formation of Dihydrothiazoles: Dihydrothiazole derivatives can be synthesized through various methods, including the ring-opening reaction of certain cyclobutane-containing thiazolone derivatives with a base like sodium methoxide. nih.gov The resulting dihydrothiazoles can sometimes be oxidized to the corresponding thiazoles, for instance, by aerobic oxidation. nih.gov

Carbon-Hydrogen (C-H) Bond Functionalization Methodologies

Direct C-H bond functionalization has emerged as a powerful tool for modifying the thiazole ring, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

C-H Arylation: The C-H bond at the 2-position of the thiazole ring can be directly arylated using aryl iodides in the presence of a palladium/copper catalyst system and tetrabutylammonium (B224687) fluoride. researchgate.net Copper-catalyzed direct arylation of the C-H bond with aryl iodides has also been achieved using lithium tert-butoxide as a base. organic-chemistry.org

Palladium-Catalyzed C-H Arylation of Thiazole N-Oxides: The use of thiazole N-oxides can direct palladium-catalyzed C-H arylations to reliably favor the 2-position under milder conditions. wikipedia.org

Coupling with N-H Bonds: The C-H bond at the 2-position of thiazole can be coupled with N-H bonds using a copper catalyst. researchgate.net

Fused Thieno[3,2-d]thiazole Synthesis: A method for the synthesis of fused thieno[3,2-d]thiazoles involves the coupling of acetophenone (B1666503) ketoximes, arylacetic acids, and elemental sulfur, demonstrating C-H functionalization. nih.gov

Rearrangement and Cycloaddition Reactions Involving the Thiazole Core

The thiazole ring can participate in various rearrangement and cycloaddition reactions, often leading to the formation of more complex heterocyclic systems.

[3+2] Cycloaddition: Thiazolium salts can undergo highly efficient asymmetric [3+2] cycloaddition reactions with various electron-deficient partners, catalyzed by chiral N,N'-dioxide/metal complexes, to produce enantioenriched hydropyrrolo-thiazoles. rsc.org Similarly, thiazolium azomethine ylides, when equipped with a C-2 methanethiol (B179389) group, participate in [3+2] cycloaddition reactions with acetylene (B1199291) derivatives to form pyrrolo[2,1-b]thiazoles. acs.org

[2+2] Cycloaddition: Certain 4-aryliden-5(4H)-thiazolones can undergo [2+2] photocycloaddition reactions to form cyclobutane (B1203170) derivatives. nih.gov

Diels-Alder Reactions: Thiazoles can participate in Diels-Alder reactions with alkynes, typically at high temperatures. These reactions are often followed by the extrusion of sulfur to yield a pyridine (B92270) as the final product. wikipedia.org

Rearrangement of Cycloadducts: The initial cycloadducts from cycloaddition reactions can sometimes undergo further rearrangements. For example, a mild reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) proceeds through a zwitterionic intermediate in a formal [2+2] cycloaddition, followed by a series of electrocyclic ring-opening and ring-closing reactions before extruding the sulfur atom to form a pyridine. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of Sodium 2 1,3 Thiazol 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of thiazole (B1198619) derivatives, the protons on the thiazole ring exhibit characteristic chemical shifts. For an unsubstituted thiazole, the proton at the C2 position typically resonates around 8.9 ppm, the H4 proton at approximately 8.0 ppm, and the H5 proton at about 7.4 ppm. mdpi.com For Sodium 2-(1,3-thiazol-2-yl)acetate, the methylene (B1212753) protons (CH₂) adjacent to the thiazole ring and the carboxylate group would also produce a distinct signal. The integration of these signals provides the ratio of the number of protons, and the coupling patterns (splitting of signals) reveal information about adjacent protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. In an unsubstituted thiazole, the carbon atoms of the ring have characteristic chemical shifts: C2 at approximately 154 ppm, C4 at 143 ppm, and C5 at 120 ppm. mdpi.com For this compound, additional signals would be observed for the methylene carbon and the carboxylate carbon. The chemical shift of the carboxylate carbon is typically found in the downfield region of the spectrum. The presence of these specific signals confirms the arrangement of atoms within the molecule.

Table 1: Predicted NMR Data for this compound

| Analysis | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H-NMR | Thiazole-H4 | ~8.0 |

| Thiazole-H5 | ~7.4 | |

| -CH₂- | ~3.5 - 4.0 | |

| ¹³C-NMR | Thiazole-C2 | ~165-170 |

| Thiazole-C4 | ~143 | |

| Thiazole-C5 | ~120 | |

| -CH₂- | ~40-50 | |

| -COO⁻ | ~170-180 |

Mass Spectrometry (MS and LCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected molecular weight of the corresponding free acid, 2-(1,3-thiazol-2-yl)acetic acid, is approximately 143.16 g/mol . In the mass spectrum, one would expect to observe a molecular ion peak corresponding to this mass. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and for confirming the identity of a compound in a sample. The retention time from the LC provides an additional layer of identification. For this compound, an LC-MS analysis would show a peak at a specific retention time with a corresponding mass spectrum that confirms its molecular weight. nih.gov Fragmentation patterns observed in the MS/MS mode can further elucidate the structure by showing the loss of specific fragments, such as the carboxyl group. lcms.cz

Table 2: Predicted Mass Spectrometry Data for 2-(1,3-thiazol-2-yl)acetic acid

| Technique | Ion | Predicted m/z |

|---|---|---|

| MS (ESI+) | [M+H]⁺ | 144.02 |

| [M+Na]⁺ | 166.00 | |

| MS (ESI-) | [M-H]⁻ | 142.01 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

For this compound, the IR spectrum would be expected to show several key absorption bands. The C=N stretching vibration of the thiazole ring typically appears in the region of 1650-1550 cm⁻¹. nih.gov The C-S stretching vibration is usually found in the 800-600 cm⁻¹ region. A crucial feature for the sodium salt would be the strong, broad absorption band for the carboxylate (COO⁻) asymmetric stretching, typically observed between 1610 and 1550 cm⁻¹, and a weaker symmetric stretching band between 1420 and 1300 cm⁻¹. The C-H stretching vibrations of the thiazole ring and the methylene group would appear around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (thiazole) | Stretching | 3100 - 3000 |

| C-H (methylene) | Stretching | 2960 - 2850 |

| C=O (carboxylate) | Asymmetric Stretching | 1610 - 1550 |

| C=N (thiazole) | Stretching | 1650 - 1550 |

| C-N (thiazole) | Stretching | 1360 - 1310 |

| C-S (thiazole) | Stretching | 800 - 600 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula.

For this compound (C₅H₄NNaO₂S), the theoretical elemental composition would be calculated based on its molecular formula. The experimental results from the elemental analyzer should closely match these theoretical values to confirm the empirical and molecular formula of the synthesized compound. nih.gov

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 36.36 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.45 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.48 |

| Sodium | Na | 22.99 | 1 | 22.99 | 13.92 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.38 |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.42 |

| Total | 165.16 | 100.00 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. For this compound, a reversed-phase HPLC method would typically be used, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of the peak can be used to quantify the purity of the sample, often expressed as a percentage.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring the progress of a reaction and for preliminary purity checks. A small spot of the sample is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The purity is assessed by the presence of a single spot after visualization (e.g., under UV light or by staining). The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions.

Computational and Theoretical Investigations of Sodium 2 1,3 Thiazol 2 Yl Acetate and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of thiazole (B1198619) derivatives. These methods provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity and stability. tandfonline.comnih.gov Studies on various thiazole derivatives have utilized DFT with different basis sets, such as B3LYP/6-311G(d,p), to optimize molecular structures and compute key electronic parameters. tandfonline.comtandfonline.comFor instance, the analysis of HOMO and LUMO energy gaps helps in understanding the chemical reactivity and kinetic stability of the molecules. acs.orgA smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and be more reactive. acs.org Natural Bond Orbital (NBO) analysis is another quantum chemical tool that provides insights into charge transfer interactions within the molecule. mdpi.comFor example, in certain thiazole azo dyes, NBO analysis has revealed charge transfer from a donor moiety towards the thiazole ring and further to an acceptor group, which is crucial for their electronic properties. mdpi.com Furthermore, these calculations can predict spectroscopic properties, such as IR and UV-Visible spectra. Time-dependent DFT (TD-DFT) is often employed to calculate electronic absorption spectra, and the results can be compared with experimental data to validate the computational model. tandfonline.comThe molecular electrostatic potential (MEP) surface, another output of these calculations, helps in identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attacks. tandfonline.comTable 1: Key Parameters from Quantum Chemical Calculations of Thiazole Derivatives

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. acs.org |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms in a molecule. | Helps in understanding the reactivity of different atomic sites. tandfonline.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies nucleophilic and electrophilic sites. tandfonline.com |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Modeling and Docking Studies for Receptor-Ligand Interactions in Non-Clinical Contexts

Molecular modeling and docking are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a receptor, often a protein. nih.govnih.govIn non-clinical contexts, these studies can provide valuable insights into the potential of thiazole derivatives to interact with various biological targets.

Docking studies involve placing a ligand into the binding site of a receptor and evaluating the binding energy and interactions. nih.govFor example, molecular docking of thiazole derivatives with targets like tubulin has been performed to investigate their potential as polymerization inhibitors. nih.govacs.orgThese studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. nih.gov The results of docking studies are often expressed as a docking score or binding energy, which provides an estimate of the binding affinity. nih.govFor instance, lower binding energies generally indicate a more stable ligand-receptor complex. nih.govThese computational predictions can then guide the synthesis and experimental testing of new compounds with improved binding characteristics. nih.gov Molecular dynamics (MD) simulations can further refine the understanding of receptor-ligand interactions by simulating the dynamic behavior of the complex over time. rsc.orgnih.govThis provides a more realistic picture of the stability of the interactions and any conformational changes that may occur upon ligand binding. rsc.orgnih.gov

In Silico Prediction of Mechanistic Pathways for Chemical Transformations

Computational methods are increasingly used to elucidate the mechanisms of chemical reactions, providing a deeper understanding of how reactants are converted into products. mdpi.comFor thiazole derivatives, these in silico studies can predict the most likely pathways for their synthesis and transformation.

For example, the synthesis of certain thiazole derivatives can proceed through different possible isomers. mdpi.comComputational modeling can be employed to determine the relative stability of these isomers and predict the most favorable reaction pathway. mdpi.comBy calculating the energies of intermediates and transition states, researchers can construct a detailed energy profile of the reaction, which helps in understanding the reaction kinetics and selectivity.

These computational investigations can also shed light on the role of catalysts and reaction conditions. By modeling the reaction in the presence of different catalysts or solvents, it is possible to predict their effect on the reaction rate and product distribution. This information is invaluable for optimizing synthetic procedures to achieve higher yields and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govimist.malaccei.orgFor thiazole derivatives, QSAR studies have been employed to predict their activity for various applications. laccei.orgresearchgate.netresearchgate.net In a QSAR study, a set of molecular descriptors is calculated for each compound in a series. imist.maThese descriptors can be electronic, steric, hydrophobic, or topological in nature. imist.maStatistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to develop a mathematical model that correlates these descriptors with the observed biological activity. imist.maresearchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.netFor example, QSAR models have been developed for thiazole derivatives to predict their inhibitory activity against enzymes like 5-lipoxygenase and PIN1. imist.malaccei.orgThe statistical quality of the QSAR model is assessed using various parameters, such as the correlation coefficient (R²), cross-validated R² (q²), and the predictive R² for an external test set. imist.maresearchgate.netTable 2: Common Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Examples | Description |

| Electronic | HOMO energy, LUMO energy, Dipole moment | Describe the electronic properties and reactivity of the molecule. imist.ma |

| Steric | Molecular weight, Molar refractivity (MR) | Relate to the size and shape of the molecule. imist.ma |

| Hydrophobic | LogP | Represents the lipophilicity of the molecule. imist.ma |

| Topological | Connectivity indices, Shape indices | Describe the atomic connectivity and branching of the molecule. researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

These computational and theoretical approaches provide a powerful framework for the rational design and investigation of Sodium 2-(1,3-thiazol-2-yl)acetate and its analogs, accelerating the discovery of new compounds with desired properties.

Applications in Chemical Research and Advanced Materials Science

Role as Versatile Synthetic Building Blocks and Chemical Intermediates

The 1,3-thiazole ring is a foundational structural unit in a vast array of natural products and synthetic molecules, establishing it as a "privileged scaffold" in medicinal chemistry and organic synthesis. lifechemicals.com Thiazole (B1198619) derivatives are integral components of diverse natural products, including linear and cyclic peptides and alkaloids, which exhibit a wide spectrum of biological activities such as antiviral, antitumor, and antibiotic properties. lifechemicals.comaablocks.com This has spurred extensive research into the synthesis and application of these heterocycles. aablocks.com

In organic synthesis, thiazoles serve as indispensable chemical intermediates. asischem.com They can function as protected forms of formyl groups, which can be revealed in later stages of a complex synthesis, and are also used as chiral auxiliaries in asymmetric reactions. lifechemicals.com The structural versatility of the thiazole moiety allows for the creation of a wide range of functionalized building blocks. 1stsci.com The presence of the 2-acetate group in Sodium 2-(1,3-thiazol-2-yl)acetate provides a reactive handle for further chemical transformations, such as esterification, amidation, or use as a nucleophile in substitution reactions, further enhancing its utility as a versatile intermediate for constructing more complex molecular targets.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) for Luminescent Properties

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Thiazole-containing ligands are particularly valuable in the design of luminescent MOFs (LMOFs) due to the intrinsic fluorescence of the thiazole ring and its ability to coordinate with metal centers. mdpi.comscientificarchives.com The luminescence in these materials can originate from the organic linker, the metal center, or guest molecules, and the well-defined, porous structures of MOFs allow for applications in chemical sensing. mdpi.com

The acetate (B1210297) group of this compound provides a carboxylate functionality, which is a common and effective binding group for connecting to metal nodes in MOF and CP synthesis. The combination of the coordinating thiazole ring and the carboxylate linker makes this compound a suitable candidate for building such frameworks.

Research has demonstrated the construction of various thiazole-based MOFs and CPs with significant luminescent properties. For instance, cadmium-based 3D coordination polymers have been synthesized using a rigid thiazolo[5,4-d]thiazole ligand, exhibiting strong luminescence at room temperature. nih.gov Another study detailed a luminescent MOF, Zn2(NDC)2(DPTTZ), which incorporates a thiazolo-[5,4-d]thiazole-based pillar as an energy acceptor and light emitter. nih.gov This framework demonstrated ligand-to-ligand energy transfer, a key process in light-harvesting systems. nih.gov The photoluminescence of these materials can be sensitive to the presence of external analytes, making them useful for chemical sensing, such as the detection of heavy metal ions like Hg2+. nih.gov

| Framework/Complex | Metal Ion | Thiazole-Based Ligand | Emission Wavelength (nm) | Key Feature/Application | Reference |

|---|---|---|---|---|---|

| Cd(BPPT)(BPDA)n | Cd(II) | 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole (BPPT) | 483 | 3D supramolecular structure with luminescence | nih.gov |

| Cd(BPPT)(IP) | Cd(II) | 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole (BPPT) | 463 | 3D framework with luminescence | nih.gov |

| [Cd3(BPPT)3(BTC)2(H2O)2] | Cd(II) | 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole (BPPT) | 489 | 3D framework with luminescence | nih.gov |

| Zn2(NDC)2(DPTTZ) | Zn(II) | N,N'-di(4-pyridyl)thiazolo-[5,4-d]thiazole (DPTTZ) | 410 | Ligand-to-ligand energy transfer; Hg2+ sensing | nih.gov |

Development in Organic Electronics, Optoelectronics, and Conductive Polymer Systems

Thiazole is recognized as an electron-accepting heterocycle, a property that makes it a valuable component in organic semiconductors. nih.gov Over the last two decades, various thiazole-containing moieties, such as bithiazole, thiazolothiazole, and benzobisthiazole, have been incorporated into both small molecules and polymers for use in organic electronic devices. nih.gov These materials have shown high performance in applications including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.gov

The thiazole ring's electronic nature contributes to the charge transport properties of these materials. The 2-acetate group on this compound can be chemically modified to create polymers or attach the thiazole unit to other electronically active components, facilitating the development of new semiconducting materials. For example, solid-state fluorophores based on thiazole have been synthesized and shown to emit white light, indicating their potential as materials for white organic light-emitting devices (WOLEDs). researchgate.net The development of such materials is crucial for advancing display technologies and solid-state lighting.

Functionalization of Covalent Organic Frameworks (COFs) for Photocatalytic Applications (e.g., Water Splitting)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with pre-designable structures and functionalities. nih.govmdpi.com These features make them promising candidates for photocatalysis. The incorporation of thiazole units into COF structures has been shown to enhance their stability and photocatalytic performance. nih.govmdpi.com Thiazole-linked COFs exhibit superior stability compared to those with more common imine linkages, particularly in harsh chemical environments. mdpi.com

The thiazole ring can improve electronic conductivity and facilitate the separation of photogenerated electron-hole pairs, which is critical for efficient photocatalysis. nih.gov Researchers have designed and synthesized thiazole-linked COFs for photocatalytic hydrogen evolution from water splitting. nih.govnih.gov By functionalizing the COF building blocks with electron-donating groups, such as hydroxyl groups, the photocatalytic efficiency can be significantly enhanced. nih.gov The resulting donor-acceptor (D-A) system within the COF structure promotes charge separation and boosts performance. nih.gov The acetate group of this compound could be used to anchor the thiazole moiety onto other building blocks during COF synthesis, or it could be modified to introduce other functional groups to tune the photocatalytic activity. Thiazole-linked COFs have also been investigated for water purification by photocatalytically degrading organic pollutants. nih.gov

| COF Type | Key Feature | Target Application | Finding | Reference |

|---|---|---|---|---|

| Thiazole- and Hydroxyl-Functionalized COFs | Thiazole linkages for stability and conjugation | Photocatalytic Water Splitting | Increased number of hydroxyl groups enhances photocatalytic efficiency. | nih.gov |

| Thiazole-Linked COF on Cu2O (Cu2O@TZ-COF-18) | Heterojunction structure | Photocatalytic Degradation of Tetracycline | Efficiently restrains recombination of electron-hole pairs, enhancing performance. | mdpi.com |

| Rigid Thiazole-Linked COFs | Adjusts π-conjugation and local charge polarization | Photocatalytic Water Purification | Boosts exciton dissociation and improves reactive oxygen species (ROS) production. | nih.gov |

| Thiazole-Bimodulated COFs | Modulates vapor adsorption and facilitates charge separation | Vapor-Phase Photocatalytic Hydrogen Evolution | Achieved a hydrogen evolution rate of 866 μmol h-1 g-1. | nih.gov |

Design and Synthesis of Fluorescent Probes and Dyes

The inherent fluorescence of the thiazole heterocycle makes it a core component in the design of fluorescent probes and dyes. lifechemicals.com These molecules are designed to exhibit changes in their fluorescence properties—such as turning on, turning off, or shifting in wavelength—in response to a specific chemical or biological stimulus. This responsiveness allows for the selective detection and imaging of various analytes.

Thiazole derivatives have been used to create probes for detecting thiols in acidic environments and for labeling organelles within living cells. rsc.org Benzothiazole, a related structure, has been incorporated into aggregation-induced emission (AIE) probes for detecting hydrogen peroxide in living cells. nih.gov Furthermore, thiazole-based azo dyes have been synthesized for various applications, including textile dyeing. ekb.egresearchgate.net The synthesis of these dyes often involves diazotization of an amino-thiazole derivative followed by coupling with another aromatic compound. ekb.eg The acetate group in this compound can serve as a synthetic handle to attach the thiazole fluorophore to other molecules, such as biomolecules for targeted imaging or other chromophores to create more complex dye systems.

Mechanistic Studies of Biological Interactions and Pre Clinical Evaluation Non Human Focus

Investigation of Antimicrobial Mechanisms

The thiazole (B1198619) ring is a core component of numerous compounds recognized for their broad-spectrum antimicrobial properties. nih.gov These derivatives have been developed to target both bacterial and fungal pathogens, many of which pose significant clinical challenges. nih.gov

Thiazole derivatives have demonstrated notable antibacterial efficacy against a range of microorganisms. The structural versatility of the thiazole scaffold allows for the development of compounds with both narrow and broad-spectrum activity. nih.gov

Research has highlighted the potential of these compounds against clinically relevant bacteria. For instance, certain substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones have been synthesized and screened for their in-vitro antibacterial activity. One such derivative showed significant activity against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) value of 1.12 µg/mL, which is comparable to the antibiotic ciprofloxacin. researchgate.net Similarly, studies on related heterocyclic systems like 1,2,3-thiaselenazoles, which can be derived from dithiazoles, have identified compounds with potent activity against multidrug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii. nih.gov The pharmacological significance of the 1,3-thiazole ring is further underscored by its presence in several FDA-approved antibacterial drugs, including sulfathiazole, cefepime, and ceftriaxone. nih.gov

The mode of action for these compounds, while diverse, often involves the disruption of essential cellular processes in bacteria. These mechanisms can include the inhibition of crucial enzymes, interference with cell wall synthesis, or disruption of membrane integrity, leading to bacterial cell death.

Table 1: Antibacterial Activity of Selected Thiazole-Related Compounds

| Compound Class/Derivative | Target Bacterium | Activity Measurement (MIC) | Reference |

| Substituted ethylidenehydrazinylidene-1,3-thiazol-4-one | Pseudomonas aeruginosa | 1.12 µg/mL | researchgate.net |

| 4,5,6-trichlorocyclopenta[d] nih.govnih.govbohrium.comthiaselenazole | Staphylococcus aureus | Potent Activity | nih.gov |

| 4,5,6-trichlorocyclopenta[d] nih.govnih.govbohrium.comthiaselenazole | Acinetobacter baumannii | Potent Activity | nih.gov |

The antifungal potential of thiazole-containing compounds is well-documented. nih.gov These agents have been investigated for their efficacy against various human and plant pathogenic fungi. researchgate.netbiorxiv.org

Studies on 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, a class of compounds structurally related to thiazole acetates, have identified derivatives with potent fungicidal activity against several phytopathogenic fungi. One compound in this class demonstrated high activity against Alternaria solani and Phoma lingam, with EC50 values of 0.85 µg/mL and 2.29 µg/mL, respectively. researchgate.net In the context of human pathogens, related thiaza-4-ones have shown activity against Lomentospora prolificans and Cryptococcus neoformans, two fungi that can cause severe infections, particularly in immunocompromised individuals. biorxiv.org Furthermore, 1,2,3-thiaselenazoles have also proven to be effective against Candida albicans and Cryptococcus neoformans var. grubii, both of which are known for limited clinical treatment options. nih.gov

The cellular targets for these antifungal agents often involve the fungal cell membrane or essential metabolic pathways. The compounds can induce damage to the cell surface, leading to a loss of cellular integrity and eventual cell death. biorxiv.org

Table 2: Antifungal Activity of Selected Thiazole-Related Compounds

| Compound Class/Derivative | Target Fungus | Activity Measurement (EC50/MIC) | Reference |

| 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide | Alternaria solani | EC50: 0.85 µg/mL | researchgate.net |

| 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide | Phoma lingam | EC50: 2.29 µg/mL | researchgate.net |

| 4,5,6-trichlorocyclopenta[d] nih.govnih.govbohrium.comthiaselenazole | Candida albicans | Potent Activity | nih.gov |

| 4,5,6-trichlorocyclopenta[d] nih.govnih.govbohrium.comthiaselenazole | Cryptococcus neoformans var. grubii | Potent Activity | nih.gov |

Studies on Anticancer Pathways

Thiazole derivatives have emerged as a promising class of chemotherapeutic agents due to their ability to target various pathways involved in cancer progression. bohrium.com Their mechanisms often involve inducing programmed cell death (apoptosis) and halting the cancer cell division cycle. nih.govnih.gov

A key strategy in cancer therapy is the selective induction of apoptosis in tumor cells. Thiazole-based compounds have been shown to trigger this process effectively. nih.gov For example, treatment of breast cancer cells (MCF-7) with certain 2-(hydrazinyl)-1,3-thiazole derivatives led to a significant increase in both apoptosis and necrosis. nih.gov The apoptotic mechanism is often mediated through the caspase cascade. Studies on related compounds have demonstrated the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate the executioner caspase-3, leading to irreversible cell death. nih.gov This process is frequently regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle, a critical process for cell proliferation. Research has shown that thiazole derivatives can cause cell cycle arrest at different phases. For instance, some derivatives induce arrest at the G1 stage, while others block cells in the G2/M phase. nih.govnih.gov This arrest is typically achieved by altering the expression of key cell cycle regulators, such as cyclin-dependent kinases (e.g., CDK1) and cyclins (e.g., CyclinB1), which prevents cancer cells from progressing through the division cycle. nih.gov

The anticancer effects of thiazole derivatives are often linked to their ability to interact with and modulate specific molecular targets within cancer cells, particularly protein kinases. researchgate.net Kinases are crucial enzymes in signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2. nih.govmdpi.com Inhibition of this receptor can effectively cut off a tumor's blood supply, leading to reduced proliferation and enhanced apoptosis. nih.gov For example, a synthesized thiazole derivative exhibited potent VEGFR-2 inhibitory activity with an IC50 value of 0.15 µM. mdpi.com Other kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which is vital for cell cycle progression, have also been identified as targets for thiazole-based compounds. nih.gov The ability to inhibit these specific enzymes highlights the potential for developing targeted cancer therapies with thiazole scaffolds.

Table 3: Anticancer Activity and Molecular Targets of Thiazole Derivatives

| Compound Class/Derivative | Cancer Cell Line | Effect | Molecular Target / IC50 | Reference |

| Hydrazinyl-1,3-thiazole derivative (Compound 4) | MCF-7 (Breast) | Antiproliferative, induces apoptosis & necrosis | IC50: 5.73 µM | nih.gov |

| Thiazole derivative (Compound 4c) | MCF-7 (Breast) | Cytotoxic, cell cycle arrest | VEGFR-2, IC50: 0.15 µM | mdpi.com |

| Thiazolidinone derivative (Compound 2) | MCF-7 (Breast) | Cytotoxic | CDK2, IC50: 56.97 µM | nih.gov |

| Thiazolidinone derivative (Compound 2) | HepG2 (Liver) | Cytotoxic | IC50: 0.24 µM | nih.gov |

Enzyme Inhibition Mechanisms

Beyond kinases involved in cancer, thiazole-based compounds have been found to inhibit a variety of other enzymes, making them a versatile scaffold for drug design. researchgate.netnih.gov Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects.

One notable target is heparanase, an enzyme that degrades heparan sulfate (B86663) chains of proteoglycans, playing a role in cancer metastasis and inflammation. A series of furanylthiazole acetic acid derivatives were identified as effective heparanase inhibitors, with some compounds showing IC50 values of approximately 200 nM. nih.gov Another class of enzymes targeted by thiazole-related structures is histone deacetylases (HDACs). HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to growth arrest and apoptosis in cancer cells. Certain thiazolidinone derivatives have displayed HDAC inhibitory activity, demonstrating another avenue for the therapeutic application of this heterocyclic system. nih.gov The ability of thiazole compounds to act as negative allosteric modulators on other targets, such as the Zinc-Activated Channel (ZAC), further illustrates the diverse enzyme and protein inhibition mechanisms associated with this chemical scaffold. nih.gov

Anti-inflammatory Property Investigations (e.g., using isolated animal tissue models)

Investigations into a series of 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives have demonstrated notable anti-inflammatory effects in rat carrageenin edema models. nih.gov Certain compounds within this series were found to significantly suppress paw edema formation. nih.gov For instance, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid were identified as particularly active compounds. nih.gov Further mechanistic exploration revealed that these derivatives moderately inhibited the heat-induced denaturation of albumin and strongly inhibited the hyperthermic lysis of erythrocytes, suggesting a membrane-stabilizing effect that could contribute to their anti-inflammatory action. nih.gov

The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid pathway that leads to the production of inflammatory mediators. researchgate.netdoaj.org Several thiazole derivatives have been identified as potent inhibitors of COX-2 and 5-LOX. researchgate.netrsc.org This dual inhibition is a sought-after characteristic for anti-inflammatory agents. rsc.org The anti-inflammatory activity of some thiazole derivatives has been directly linked to the reduction in the expression of COX-2 and 5-LOX genes, leading to decreased levels of prostaglandins (B1171923) and leukotrienes. rsc.org

A review of thiazole derivatives highlights their potential as anti-inflammatory agents, with some compounds showing potent activity in blocking LOX5 and COX2 at the cellular level. researchgate.net The structural diversity of thiazole derivatives allows for a broad range of biological activities, and their anti-inflammatory potential remains a significant area of research. analis.com.myresearchgate.netglobalresearchonline.netbohrium.com

Table 1: Anti-inflammatory Activity of Selected Thiazole Acetic Acid Derivatives

| Compound | Model | Key Findings | Reference |

| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Rat Carrageenin Edema | Strong suppression of paw edema. | nih.gov |

| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid | Rat Carrageenin Edema | Strong suppression of paw edema. | nih.gov |

| Various Thiazole Derivatives | In vitro assays | Dual inhibition of COX-2 and 5-LOX. | rsc.org |

This table presents data on related thiazole derivatives, as no direct studies on Sodium 2-(1,3-thiazol-2-yl)acetate were found.

Cardiovascular Activity Studies using Isolated Organ Systems (e.g., Isolated Rat Hearts and Blood Vessels)

The cardiovascular effects of thiazole acetate (B1210297) and thiazole acetic acid derivatives have been evaluated using isolated rat hearts and thoracic aortas, revealing a complex and varied pharmacological profile for this class of compounds. nih.govjksus.orgresearchgate.net

A study investigating six different thiazole acetate derivatives found that five of the compounds had no significant effect on the developed tension or heart rate in isolated rat hearts. jksus.org This suggests that many compounds within this chemical family may be devoid of direct cardiac agonistic activity. jksus.org However, one of the tested compounds, ethyl-4-methyl-2-aminothiazole, exhibited a slight vasoconstrictor effect on isolated rat thoracic aorta, which was approximately 30% of the contraction produced by the standard agonist, phenylephrine. jksus.orgresearchgate.net

In contrast, a separate study on newly synthesized thiazole acetic acid derivatives (SMVA series) reported more pronounced cardiovascular effects. nih.govdoaj.org Several of these derivatives, including SMVA-35, SMVA-40, SMVA-41, and SMVA-42, caused a significant increase in the developed tension in isolated rat hearts. nih.gov Notably, this positive inotropic effect was not accompanied by a significant change in heart rate. nih.govmdpi.com This particular profile could be beneficial in conditions of heart failure, where an increase in contractility is desired without an increase in heart rate. nih.govdoaj.orgconsensus.app

Further investigation into the mechanisms of these SMVA derivatives revealed that the presence of adrenaline augmented the increase in developed tension. nih.gov Moreover, some of these compounds were able to reverse the negative inotropic effect of acetylcholine. nih.govdoaj.org Specifically, SMVA-42 induced a dose-dependent contractile response in isolated blood vessels, an effect that was abolished by the alpha-adrenoceptor antagonist prazosin, suggesting an interaction with the adrenergic system. nih.govdoaj.org

Table 2: Cardiovascular Effects of Selected Thiazole Acetate and Acetic Acid Derivatives in Isolated Rat Organ Systems

| Compound/Series | Preparation | Effect on Developed Tension | Effect on Heart Rate | Effect on Blood Vessels | Reference |

| Thiazole Acetate Derivatives (T1, T3-T6) | Isolated Rat Heart | No significant change | No significant change | No significant change | jksus.org |

| Ethyl-4-methyl-2-aminothiazole (T2) | Isolated Rat Thoracic Aorta | - | - | Slight vasoconstriction | jksus.orgresearchgate.net |

| SMVA-35, SMVA-40, SMVA-41, SMVA-42 | Isolated Rat Heart | Significant increase | No significant change | - | nih.govdoaj.org |

| SMVA-42 | Isolated Rat Thoracic Aorta | - | - | Dose-dependent contraction (abolished by prazosin) | nih.govdoaj.org |

This table presents data on related thiazole derivatives, as no direct studies on this compound were found.

General Mechanisms of Action in Non-Human Biological Systems

The diverse biological activities of thiazole derivatives stem from their ability to interact with a variety of molecular targets in non-human biological systems. analis.com.myresearchgate.netglobalresearchonline.netbohrium.com Mechanistic studies have elucidated several pathways through which these compounds exert their effects.

A prominent mechanism underlying the anti-inflammatory action of many thiazole derivatives is the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netdoaj.org By blocking these enzymes, thiazole compounds can effectively reduce the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. researchgate.netrsc.org Some thiazole derivatives have demonstrated potent and, in some cases, dual inhibitory activity against COX-2 and 5-LOX. rsc.org

Furthermore, the ability of some thiazole derivatives to inhibit the heat-induced denaturation of albumin and the hyperthermic lysis of erythrocytes points towards a membrane-stabilizing and protein-protective mechanism. nih.gov This suggests that these compounds may help to maintain the integrity of cell membranes and proteins in the face of inflammatory stress.

In the context of cardiovascular activity, the mechanism for some thiazole acetic acid derivatives appears to involve the adrenergic system. The observation that the contractile effect of one such derivative on isolated blood vessels was abolished by prazosin, an alpha-1 adrenergic antagonist, strongly suggests an interaction with alpha-adrenergic receptors. nih.govdoaj.org

The thiazole ring itself is a versatile scaffold that can be modified to target a wide array of biological processes, leading to activities such as anticancer, antimicrobial, and anticonvulsant effects, in addition to the anti-inflammatory and cardiovascular actions discussed. analis.com.myresearchgate.netbohrium.com

Future Research Directions and Perspectives for Thiazole Acetic Acid Derivatives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methods is fundamental to the advancement of thiazole (B1198619) acetic acid derivatives. While traditional approaches like the Hantzsch thiazole synthesis have been foundational, the focus is now shifting towards greener and more versatile strategies. nih.gov

Future research will likely prioritize the development of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The ability to rapidly generate diverse libraries of thiazole acetic acid derivatives through MCRs is particularly valuable for accelerating drug discovery programs. mdpi.com

Another key area is the broader application of microwave-assisted organic synthesis (MAOS) . This technique has demonstrated the potential to dramatically shorten reaction times and improve yields in the synthesis of thiazole derivatives. researchgate.net Further exploration of MAOS in the context of thiazole acetic acid synthesis could lead to more energy-efficient and scalable production methods.

The use of innovative catalytic systems is also a promising frontier. This includes the exploration of novel metal catalysts for cross-coupling reactions to introduce the acetic acid group, as well as the development of organocatalytic methods. Organocatalysis offers a metal-free and often more environmentally benign alternative for constructing these molecules.

Furthermore, the adoption of flow chemistry is anticipated to grow. Continuous flow reactors provide precise control over reaction parameters, leading to enhanced reproducibility, safety, and scalability, making it an attractive technology for the industrial production of thiazole acetic acid derivatives.

Advanced Functionalization for Tailored Properties

The ability to precisely modify the structure of thiazole acetic acid derivatives is crucial for fine-tuning their properties for specific applications. Future efforts will concentrate on sophisticated functionalization techniques to tailor their biological and material characteristics.

A major focus will be on the late-stage functionalization of the thiazole core. This approach allows for the introduction of diverse chemical groups at a late stage in the synthetic sequence, providing a modular and efficient way to create a wide range of analogs. Techniques like C-H activation are becoming increasingly important for this purpose.

The incorporation of fluorine atoms or fluorine-containing groups is another area of intense interest. Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool in the design of new drugs and materials.

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), will continue to be a valuable tool for conjugating thiazole acetic acid derivatives to other molecules, such as polymers, biomolecules, or nanoparticles. This opens up possibilities for applications in targeted drug delivery and advanced materials.

The development of stimuli-responsive thiazole derivatives is also a burgeoning field. By incorporating photosensitive or pH-sensitive groups, researchers can create "smart" molecules that can be activated or deactivated by external triggers, enabling precise spatiotemporal control over their function.

Expansion of Applications in Emerging Material Technologies

The unique electronic and photophysical properties of the thiazole ring make it an attractive component for a variety of advanced materials. Future research is expected to significantly expand the applications of thiazole acetic acid derivatives beyond their traditional use in medicine.

One promising area is in the development of organic electronics . Thiazole-containing compounds are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The ability to tune their electronic properties through synthetic modification makes them highly versatile building blocks for these technologies.

Thiazole acetic acid derivatives also show potential as corrosion inhibitors . Their ability to coordinate with metal surfaces can form a protective layer, preventing corrosion. The acetic acid moiety can enhance their adhesion to the metal, improving their protective efficacy.

In the realm of sensor technology , these compounds are being explored as chemosensors for the detection of various analytes, including metal ions and biomolecules. The binding of a target analyte can induce a measurable change in the photophysical properties of the thiazole derivative, forming the basis for a sensing mechanism.

Furthermore, the self-assembly of thiazole acetic acid derivatives into supramolecular structures is a growing area of research. By controlling non-covalent interactions, it is possible to create complex, ordered materials with novel properties and potential applications in areas like nanotechnology and biomaterials.

Deeper Elucidation of Biological Interaction Mechanisms

A more profound understanding of how thiazole acetic acid derivatives interact with their biological targets is essential for the rational design of more effective and selective drugs. Future research will employ a range of advanced techniques to unravel these mechanisms at a molecular level.

Chemical biology approaches, including the use of chemical probes and activity-based protein profiling, will be instrumental in identifying the specific protein targets of these compounds and elucidating their mode of action.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will continue to provide high-resolution snapshots of how these molecules bind to their targets. This information is invaluable for structure-based drug design. acs.org

Computational methods , including molecular docking and molecular dynamics simulations, will play an increasingly important role in predicting binding affinities and understanding the dynamic nature of ligand-receptor interactions. sciepub.com These in silico approaches can help to prioritize compounds for synthesis and testing, streamlining the drug discovery process. sciepub.com

A systems-level understanding of the biological effects of these compounds is also crucial. Systems biology approaches can help to map the broader network of interactions and pathways affected by a particular thiazole acetic acid derivative, providing a more holistic view of its pharmacological profile.

Design of Next-Generation Thiazole-Based Scaffolds for Academic Research

The creation of novel molecular scaffolds is fundamental to expanding the chemical space and uncovering new biological activities and material properties. The design of next-generation thiazole-based scaffolds is a key area of future academic research.

The development of conformationally constrained analogs is one important direction. By incorporating the thiazole ring into more rigid structures, researchers can enhance binding affinity and selectivity for specific biological targets. acs.orgnih.gov

Fragment-based drug discovery (FBDD) is another powerful approach. The thiazole acetic acid motif can serve as a versatile starting point or a linking unit in the assembly of more complex and potent molecules from smaller fragments.

There is also growing interest in the synthesis of thiazole-containing macrocycles and peptidomimetics . These larger and more complex structures can target challenging protein-protein interactions that are often difficult to address with traditional small molecules.

The creation of biologically active hybrid molecules that combine the thiazole acetic acid scaffold with other pharmacologically privileged motifs is another promising strategy. nih.gov This can lead to compounds with dual or synergistic activities. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-(1,3-thiazol-2-yl)acetate?

- Methodology :

- Nucleophilic substitution : React 2-chlorothiazole derivatives with sodium acetate under basic conditions (e.g., NaOH in ethanol/water). Monitor pH to avoid hydrolysis of the thiazole ring .

- Oxidation of precursors : Analogous to Ethyl 2-phenyl-2-(thiazol-2-yl)acetate synthesis, aerobic oxidation of thiazole-containing esters in polar solvents (e.g., DMF) at 40–60°C can yield carboxylates. Use inert atmospheres to minimize side reactions .

- Purification : Recrystallize from ethanol/water mixtures, followed by lyophilization to isolate the sodium salt .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Use SHELX software for structure refinement. Validate hydrogen bonding networks and lattice parameters using CIF checkers (e.g., PLATON) .

- Spectroscopy : Confirm the acetate and thiazole moieties via -NMR (δ 3.5–4.0 ppm for acetate protons; δ 7.0–8.5 ppm for thiazole protons) and IR (C=O stretch at ~1700 cm) .

- Elemental analysis : Ensure stoichiometry matches with ≤0.3% deviation .

Q. How does this compound degrade under varying pH and temperature?

- Methodology :

- Stability assays : Incubate the compound in buffers (pH 2–12) at 25–80°C. Monitor degradation via HPLC-DAD (λ = 254 nm) and track thiazole ring integrity .

- Key findings : The thiazole ring is stable at neutral pH but hydrolyzes under strongly acidic/basic conditions. Store at 4°C under nitrogen to prevent aerobic oxidation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?

- Methodology :

- Graph set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., motifs) in X-ray structures. Compare with related thiazole carboxylates to identify conserved motifs .

- Thermodynamic studies : Calculate lattice energies via DFT (B3LYP/6-311+G(d,p)) to correlate hydrogen bond strength with melting points .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to DNA minor grooves or kinase active sites. Validate with MD simulations (AMBER) to assess stability .

- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare with experimental UV-Vis spectra for validation .

Q. How to resolve contradictions in reported crystallographic data for thiazole-containing carboxylates?

- Methodology :

- Multi-technique validation : Cross-check X-ray data with -SSNMR and PXRD to identify polymorphism or hydration effects .

- Data deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation. Use checkCIF to flag outliers in torsion angles or displacement parameters .

Q. What sustainable methods improve the synthesis of this compound?

- Methodology :

- Continuous-flow chemistry : Adapt protocols from triazole synthesis (e.g., Ethyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate) using microreactors. Optimize residence time and temperature for higher yield (>85%) .

- Solvent-free mechanochemistry : Grind thiazole precursors with sodium carbonate in a ball mill. Monitor reaction progress via in-situ Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.